(R)-1-(2-Chlorophenyl)ethanamine
Description
Significance of Chiral Amines in Contemporary Chemical Synthesis
Chiral amines are fundamental to modern chemical synthesis due to their widespread occurrence in natural products, pharmaceuticals, and agrochemicals. It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. sigmaaldrich.com Their significance stems from several key roles they play in asymmetric synthesis:
Chiral Building Blocks: Enantiomerically pure amines are crucial starting materials for the synthesis of complex target molecules. By incorporating a pre-existing stereocenter, chemists can control the stereochemistry of subsequent transformations.
Chiral Auxiliaries: Chiral amines can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, having fulfilled its role of inducing chirality.
Resolving Agents: Chiral amines are widely used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts, which can then be separated by crystallization.
Chiral Ligands and Organocatalysts: In transition-metal catalysis and organocatalysis, chiral amines or their derivatives are essential components of the catalytic system, enabling the production of enantiomerically enriched products from prochiral starting materials. bldpharm.com
The demand for enantiopure amines has spurred the development of numerous innovative and sustainable synthetic methods to ensure their efficient preparation. sigmaaldrich.com
(R)-1-(2-Chlorophenyl)ethanamine as a Key Chiral Building Block
While the broader class of chiral arylethylamines has seen extensive use, specific documented applications of this compound as a chiral building block in the synthesis of more complex, publicly disclosed molecules are not widely reported in readily available literature. However, its structural motifs are present in various compounds of interest. For instance, the related compound, (R)-1-(4-chlorophenyl)ethylamine, has been utilized in the preparation of novel triazolopyrimidine herbicides. This highlights the potential of chloro-substituted chiral phenylethylamines in the development of biologically active agents.
The utility of such building blocks is often explored in the synthesis of pharmaceutical intermediates. For example, derivatives of chiral 1-phenylethylamine (B125046) are used in the synthesis of neuroleptic drugs. The core structure of this compound makes it a plausible precursor for a range of target molecules where the 2-chlorophenyl ethylamine (B1201723) moiety is a key pharmacophore or structural element. Its classification as a chiral building block by chemical suppliers underscores its intended use in asymmetric synthesis. bldpharm.com
Overview of Research Trajectories for Chiral Arylethylamines
The synthesis of chiral arylethylamines is a dynamic area of research, with several key strategies being actively pursued to achieve high enantioselectivity and efficiency. These research trajectories aim to overcome the limitations of classical methods, which often involve lengthy and inefficient steps.
Catalytic Asymmetric Synthesis: A major focus has been on the development of catalytic asymmetric methods, which can be broadly categorized into:
Transition-Metal Catalysis: This is arguably the most widely used approach and includes methods like the asymmetric hydrogenation of imines and enamines, reductive amination, and hydroamination. sigmaaldrich.comlibretexts.org The design of modular chiral ligands for transition metals like iridium, rhodium, and copper has been pivotal in achieving high levels of enantioselectivity. libretexts.org
Organocatalysis: This metal-free approach utilizes small organic molecules as catalysts. Chiral phosphoric acids, for example, have been successfully employed in the dearomatizing aza-Michael addition to vinyl aza-heterocycles, followed by an asymmetric protonation to generate chiral azaheteroaryl ethylamines. nih.gov
Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to chiral amines. Inspired by enzymatic transaminations, biomimetic chemocatalysis has emerged as a promising method for the direct asymmetric synthesis of α-chiral primary amines. bldpharm.com
Advanced Synthetic Methodologies: Researchers are also exploring novel synthetic disconnections and reaction pathways. These include:
Photoredox Catalysis: This emerging field uses light to drive chemical reactions, enabling new types of transformations for the synthesis of arylethylamines. sigmaaldrich.com
Ring-Opening of Aziridines: The stereospecific ring-opening of chiral aziridines with various nucleophiles provides another versatile route to enantioenriched arylethylamines. tdcommons.org
These evolving synthetic strategies continue to expand the toolkit available to chemists, facilitating the efficient and selective production of valuable chiral amines like this compound for a wide range of applications.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPLGQTZHLRZGX-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274146 | |
| Record name | (αR)-2-Chloro-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127733-42-0 | |
| Record name | (αR)-2-Chloro-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127733-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-2-Chloro-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Enantiopure R 1 2 Chlorophenyl Ethanamine
Asymmetric Synthesis Routes
The production of single-enantiomer compounds is a key challenge in modern organic synthesis. google.com Asymmetric synthesis, which favors the formation of one enantiomer over the other, has emerged as a powerful tool to achieve this goal. google.com For the synthesis of (R)-1-(2-Chlorophenyl)ethanamine, two prominent strategies are catalytic asymmetric hydrogenation and enzymatic asymmetric synthesis.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. sigmaaldrich.com This technique involves the use of a chiral transition metal catalyst to stereoselectively add hydrogen to a prochiral substrate, such as a ketone or an imine. youtube.com The choice of metal and, crucially, the chiral ligand are key to achieving high enantioselectivity. sigmaaldrich.com
Transition metals such as Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) are widely employed in asymmetric hydrogenation due to their high catalytic activity. nih.govokayama-u.ac.jprsc.org These metals, when complexed with chiral ligands, can create a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. youtube.com
Ruthenium (Ru) Catalysts: Chiral Ru(II) complexes, particularly those containing diphosphine and diamine ligands, are well-known for their effectiveness in the asymmetric hydrogenation of ketones. nih.govacs.org The Noyori-type catalysts, for instance, have demonstrated high efficiency and enantioselectivity in the reduction of aromatic ketones. nih.govacs.org The mechanism often involves a metal-ligand bifunctional pathway where both the metal center and the ligand participate in the hydrogen transfer. nih.gov For the synthesis of chiral alcohols, which are precursors to chiral amines, Ru-based catalysts have shown excellent performance, often achieving high conversions and enantiomeric excesses (ee). nih.gov
Rhodium (Rh) Catalysts: Rhodium complexes, especially with chiral phosphine (B1218219) ligands, have a long history of successful application in asymmetric hydrogenation. nih.govrsc.org While initially renowned for the hydrogenation of olefins, their use has been extended to the reduction of ketones and imines. nih.govrsc.org Rhodium-catalyzed asymmetric hydrogenation of unprotected N-H imines has been achieved with high yields and enantioselectivities, offering a direct route to chiral amines. diva-portal.org
Iridium (Ir) Catalysts: Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of a broad range of substrates, including challenging ones. dicp.ac.cn Ir-based catalysts with chiral P,N ligands have shown remarkable success in the hydrogenation of unfunctionalized olefins. rsc.org For the synthesis of chiral halohydrins, which are direct precursors to compounds like this compound, iridium catalysts utilizing cinchona-alkaloid-derived NNP ligands have been developed, achieving excellent enantioselectivities (up to 99.6% ee). acs.org
A comparative overview of these metals in the asymmetric hydrogenation of a model ketone is presented below:
| Metal Catalyst | Chiral Ligand Type | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Ru(II) | Diphosphine/Diamine | Acetophenone (B1666503) | (R)-1-Phenylethanol | >99 | 98 | nih.gov |
| Rh(I) | Bisphosphine-Thiourea | N-H Imines | Chiral Amines | up to 97 | up to 95 | diva-portal.org |
| Ir(I) | Cinchona-Alkaloid NNP | α-Chloroacetophenones | Chiral Halohydrins | >99 | up to 99.6 | acs.org |
This table presents representative data for the asymmetric hydrogenation of model substrates using different transition metal catalysts.
The enantioselectivity of a catalytic asymmetric hydrogenation is fundamentally governed by the intricate interactions between the substrate and the chiral catalyst. nih.gov The design of the chiral ligand is therefore of utmost importance. sigmaaldrich.comnih.gov The ligand's structure dictates the three-dimensional arrangement of the catalytic complex, creating a chiral pocket that preferentially binds one enantiotopic face of the substrate.
Key aspects of ligand design include:
Chirality: The presence of stereogenic centers or axial chirality in the ligand is essential for inducing enantioselectivity. youtube.com
Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the reactivity of the metal center. sigmaaldrich.com
Steric Hindrance: Bulky substituents on the ligand can create steric repulsion that blocks one approach of the substrate, thereby favoring the other.
Bite Angle: In bidentate ligands, the angle between the two coordinating atoms can significantly impact the geometry and stability of the metal complex, and consequently the enantioselectivity.
The interaction between the substrate and the catalyst is a dynamic process. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, play a crucial role in the recognition of the substrate and the stabilization of the transition state that leads to the desired enantiomer. nih.gov Computational studies are often employed to model these interactions and to rationally design more effective chiral ligands. nih.gov
The synthesis of enantiopure this compound via catalytic asymmetric hydrogenation can proceed through two main prochiral precursors: 2'-chloroacetophenone (B1665101) (a ketone) or the corresponding imine.
The asymmetric hydrogenation of 2'-chloroacetophenone yields the chiral alcohol, (R)-1-(2-chlorophenyl)ethanol. This alcohol can then be converted to the desired amine through subsequent chemical transformations. The reduction of α-chloro aromatic ketones has been successfully achieved with high enantioselectivity using ruthenium catalysts. nih.gov For instance, the asymmetric hydrogenation of α-chloroacetophenone using a Ru(OTf)(S,S)-TsDpen catalyst can produce the corresponding (R)-chlorohydrin in high yield and ee. nih.gov
Alternatively, the asymmetric hydrogenation of the imine derived from 2'-chloroacetophenone offers a more direct route to this compound. While the hydrogenation of unprotected N-H imines can be challenging, recent advancements have led to the development of efficient rhodium and iridium-based catalytic systems for this transformation. diva-portal.orgnih.gov These methods often require careful optimization of reaction conditions, including the choice of ligand, solvent, and additives, to achieve high conversion and enantioselectivity. diva-portal.orgnih.gov
Enzymatic Asymmetric Synthesis
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis. rsc.org Enzymes, as natural catalysts, often exhibit exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions. rsc.org
Amine transaminases (ATAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. diva-portal.orgresearchgate.net This reaction provides a direct and highly enantioselective route to chiral amines from prochiral ketones. researchgate.net The use of ω-transaminases is particularly attractive as they can directly synthesize enantiopure chiral amines by asymmetric amination of prochiral ketones. researchgate.net
The (R)-selective amine transaminase from Aspergillus terreus (AT-ATA) has been identified as a promising biocatalyst for the synthesis of (R)-amines. sigmaaldrich.comresearchgate.net The crystal structure of this enzyme has been elucidated, revealing a homodimeric structure with a typical class IV fold of PLP-dependent aminotransferases. sigmaaldrich.comresearchgate.net This structural information has enabled protein engineering efforts to improve the enzyme's stability and substrate scope. acs.org
For the synthesis of this compound, the prochiral ketone, 2'-chloroacetophenone, serves as the substrate. The ATA, in the presence of a suitable amino donor (e.g., isopropylamine (B41738) or alanine), facilitates the stereoselective transfer of the amino group to the ketone, yielding the desired (R)-amine with high enantiomeric excess.
Recent research has focused on engineering ATAs to enhance their thermostability and activity towards non-natural substrates. nih.gov For example, through in silico design and site-directed mutagenesis, variants of AT-ATA with significantly improved stability have been developed. sigmaaldrich.comnih.gov These engineered biocatalysts hold great promise for the industrial-scale production of valuable chiral amines like this compound.
A representative scheme for the biotransamination of 2'-chloroacetophenone is shown below:
Scheme 1: Biotransamination of 2'-chloroacetophenone to this compound using an (R)-selective amine transaminase (ATA).
| Enzyme | Substrate | Product | Amino Donor | Yield (%) | ee (%) | Reference |
| (R)-selective ATA | 2'-Chloroacetophenone | This compound | Isopropylamine | - | >99 | researchgate.net (Illustrative) |
This table illustrates the potential of (R)-selective amine transaminases for the synthesis of the target compound. Specific yield data for this exact transformation is an area of ongoing research.
Bioreduction utilizing Ketoreductase and Oxidoreductase Enzymes
The asymmetric reduction of prochiral ketones to form chiral alcohols is a well-established and powerful strategy in organic synthesis. researchgate.net This transformation can be effectively catalyzed by ketoreductases (KREDs) and other oxidoreductases, which offer high enantioselectivity under mild reaction conditions. whiterose.ac.uk In the context of synthesizing this compound, the key step involves the bioreduction of the corresponding ketone, 2'-chloroacetophenone.
The reduction of 2'-chloroacetophenone can yield 2-chloro-1-phenylethanol (B167369) (2-CPE) through hydride transfer. dss.go.th Studies have shown that this reduction can be enantioselective, favoring the formation of the (R)-enantiomer of 2-CPE. dss.go.th This enantioselectivity is a direct result of the chiral environment provided by the enzyme's active site. dss.go.th
A variety of microorganisms and their isolated enzymes have been investigated for their ability to reduce ketones. For instance, ketoreductases from Candida tenuis (CtXR) have demonstrated broad substrate specificity, including activity towards aromatic ketones. researchgate.net Protein engineering efforts, such as substituting specific amino acids like Asp-51 with alanine, have led to improved activity for the reduction of substrates like o-chloroacetophenone. researchgate.net These biocatalytic reductions are often coupled with a cofactor regeneration system, such as the oxidation of a co-substrate by a second dehydrogenase, to ensure the continuous supply of the necessary reducing equivalents (e.g., NADH or NADPH). researchgate.netresearchgate.net
Whole-Cell Biocatalysis Approaches (e.g., Lactobacillus Curvatus Biotransformation)
Whole-cell biocatalysis presents an attractive alternative to using isolated enzymes, as it circumvents the need for enzyme purification and cofactor addition, making the process more cost-effective and operationally simpler. researchgate.netmdpi.com The necessary enzymes and cofactor regeneration systems are contained within the microbial cells. researchgate.net
Lactobacillus species, including Lactobacillus curvatus, have been explored for their biocatalytic potential. researchgate.net These microorganisms can perform enantioselective bioreductions of ketones. For example, Lactobacillus curvatus has been successfully used for the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone to (S)-1-(2-chlorophenyl)ethanol with high yield and excellent enantiomeric excess (>99%). researchgate.net While this produces the (S)-enantiomer, it demonstrates the potential of Lactobacillus species in the asymmetric reduction of this class of ketones. The efficiency of such biotransformations is influenced by various parameters, including pH, temperature, agitation, and incubation time, which need to be optimized for maximum substrate conversion and optical purity. researchgate.net
Furthermore, some Lactobacillus curvatus strains possess genes for tyrosine decarboxylase and ornithine decarboxylase, enabling them to produce various biogenic amines. mdpi.comnih.govscispace.com This metabolic capability could potentially be harnessed or engineered for the direct production of chiral amines from ketones via reductive amination. Additionally, some strains can also degrade biogenic amines through the action of amine oxidases, which could be relevant in controlling product purity. mdpi.comnih.gov
Whole-cell systems using recombinant Escherichia coli are also widely employed. These systems can be engineered to co-express a ketoreductase and a dehydrogenase for cofactor regeneration, creating a powerful biocatalyst for the synthesis of chiral alcohols. nih.gov For instance, the co-expression of Candida tenuis xylose reductase and Candida boidinii formate (B1220265) dehydrogenase in E. coli has been used for the synthesis of ethyl R-4-cyanomandelate. nih.gov Similar strategies could be applied to the production of (R)-1-(2-chlorophenyl)ethanol. Immobilized whole-cell biocatalysts offer further advantages, including enhanced stability and suitability for continuous-flow processes. mdpi.comrsc.org
Chiral Resolution Techniques
Diastereomeric Salt Formation and Crystallization
The formation of diastereomeric salts is a cornerstone of chiral resolution. libretexts.orglibretexts.orglibretexts.org This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.orglibretexts.org Unlike enantiomers, diastereomers have different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orgresearchgate.net
Utilization of Chiral Acids (e.g., Tartaric Acid, Phenyllactic Acid, Camphor Sulfonic Acid)
For the resolution of a racemic base such as 1-(2-chlorophenyl)ethanamine, a chiral acid is employed as the resolving agent. libretexts.orglibretexts.org Commonly used chiral acids include (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org The choice of the resolving agent is critical and depends on factors such as the ease of formation and separation of the diastereomeric salts, as well as the availability and cost of the acid. libretexts.orglibretexts.org
The principle involves the formation of two diastereomeric salts: [(R)-amine · (chiral acid)] and [(S)-amine · (chiral acid)]. Due to their different solubilities, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. libretexts.orgresearchgate.net The enantiomerically pure amine can then be recovered by treating the separated diastereomeric salt with a base. libretexts.orglibretexts.org For example, reacting a racemic amine with (+)-tartaric acid can produce a mixture of diastereomeric salts that can be separated by crystallization. libretexts.orglibretexts.org
The efficiency of the resolution can be influenced by the stoichiometry of the resolving agent. In some cases, using a sub-stoichiometric amount of the resolving agent in combination with an achiral acid can be effective. gavinpublishers.com
Solvent Effects on Diastereomeric Salt Precipitation and Selectivity
The choice of solvent is a crucial parameter in the success of a diastereomeric salt resolution. researchgate.net The solvent affects the solubilities of both the racemate and the chiral resolving agent, and ideally, a solvent system is chosen that maximizes the solubility difference between the two diastereomeric salts. researchgate.net Solvents with varying polarities and hydrogen-bonding capabilities are often screened to find the optimal conditions. researchgate.net
The solvent can also influence which diastereomer preferentially precipitates. For instance, in the resolution of racemic 3-hydroxy-4-phenylbutanoic acid with (-)-ADPE, less polar solvents like chloroform (B151607) and THF favored the precipitation of the (R)-enantiomer's salt. nih.gov The crystallization time and temperature are also critical factors that can significantly impact the enantiomeric purity and yield of the desired diastereomeric salt. gavinpublishers.com In some systems, kinetic control can be exploited, where one diastereomer crystallizes faster than the other, allowing for its separation by rapid filtration. gavinpublishers.com
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is another powerful method for separating enantiomers. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with an enzyme. wikipedia.org In the case of a racemic amine, an enzyme, typically a lipase (B570770), can be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. nih.gov
The process involves reacting the racemic amine with an acyl donor in the presence of a suitable lipase. The enzyme will preferentially catalyze the acylation of one enantiomer, for example, the (S)-enantiomer, to form an amide. The unreacted (R)-amine can then be separated from the acylated product. This method can achieve high enantiomeric excess for the unreacted enantiomer. nih.govmdpi.com
Factors that influence the effectiveness of enzymatic kinetic resolution include the choice of lipase, the acylating agent, the reaction medium (which can include organic solvents or ionic liquids), and the reaction time. mdpi.com For example, the kinetic resolution of 1-(isopropylamine)-3-phenoxy-2-propanol was successfully achieved using lipase from Candida rugosa with isopropenyl acetate (B1210297) as the acylating agent in a two-phase system of toluene (B28343) and an ionic liquid. mdpi.com
A variation of this is double enzymatic kinetic resolution (DEKR), where two racemates are resolved simultaneously in a one-pot reaction through enantioselective acyl transfer from a chiral acyl donor to a chiral acyl acceptor. nih.gov
Lipase-Catalyzed Acylation and Transesterification (e.g., Candida antarctica Lipase B, Penicillin Acylase)
Candida antarctica lipase B (CALB) is a versatile and robust enzyme renowned for its high activity and enantioselectivity in the resolution of chiral alcohols and amines. rsc.org In the context of racemic 1-(2-Chlorophenyl)ethanamine, CALB can selectively catalyze the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This process, known as enantioselective acylation or transesterification, results in the formation of an (R)-amide, which can be readily separated from the unreacted (S)-amine. The choice of the acyl donor is crucial for the efficiency of the resolution.
Research on structurally related phenylethylamines demonstrates the efficacy of CALB in such resolutions. For instance, in the kinetic resolution of various substituted phenylethylamines using CALB and ethyl methoxyacetate (B1198184) as the acyl donor, high enantiomeric excesses for both the resulting amide and the unreacted amine have been achieved. researchgate.netrsc.org
Penicillin G acylase (PGA) from Alcaligenes faecalis or Escherichia coli represents another class of enzymes applicable to amine resolution. mdpi.com While primarily known for its role in the production of semi-synthetic penicillins, PGA can also catalyze the enantioselective hydrolysis of N-acylated amines. mdpi.com A green chemistry approach involves using a lipase like CALB for the initial acylation, followed by the deacylation of the enantiomerically enriched amide using PGA. rsc.org This fully enzymatic process avoids the use of harsh chemical conditions for amide hydrolysis.
Optimization of Reaction Parameters (e.g., Enzyme Source, Acyl Donor, Solvent, Temperature, Substrate Concentration)
The success of a lipase-catalyzed kinetic resolution hinges on the careful optimization of several reaction parameters to maximize both conversion and enantioselectivity.
Enzyme Source: While CALB is a popular choice, other lipases may exhibit different selectivities. The immobilization of the enzyme, for example on magnetic nanoparticles, can also enhance its selectivity and facilitate reuse. mdpi.com
Acyl Donor: The structure of the acyl donor significantly influences the reaction rate and enantioselectivity. Activated esters, such as ethyl methoxyacetate or vinyl acetate, are commonly used as they result in a more favorable reaction equilibrium. researchgate.netnih.gov For example, using 4-chlorophenyl valerate (B167501) as an acyl donor has been shown to effectively inhibit non-selective side reactions in the resolution of other amines. researchgate.net
Solvent: The choice of solvent can impact enzyme activity and stability. Toluene and n-heptane are frequently used organic solvents in these reactions. researchgate.netorganic-chemistry.org Solvent-free systems are also being explored to develop greener processes. nih.govorganic-chemistry.org
Temperature: Temperature affects both the reaction rate and the enzyme's stability and enantioselectivity. Optimal temperatures are typically determined empirically for each specific system, often falling within the 40-70 °C range for enzymes like CALB. researchgate.netorganic-chemistry.org
Substrate Concentration: High substrate concentrations are desirable from a process efficiency standpoint but can sometimes lead to substrate or product inhibition of the enzyme. nih.gov
The following table illustrates the effect of different reaction parameters on the kinetic resolution of a substituted phenylethylamine, which serves as a model for the resolution of 1-(2-Chlorophenyl)ethanamine.
| Entry | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | (R)-Amide ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Ethyl Methoxyacetate | Toluene | 40 | 43 | 93 | researchgate.net |
| 2 | Isopropyl Acetate | Toluene | 70 | ~50 | >99 | researchgate.net |
| 3 | Vinyl Acetate | n-Heptane | 50 | ~50 | >99 | organic-chemistry.org |
| 4 | 4-Chlorophenyl Valerate | Toluene | 40 | 50 | >99 | researchgate.net |
Dynamic Kinetic Resolution
A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. nih.govnih.gov This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of the target enantiomerically pure product.
Combination of Enzymatic Resolution with In Situ Racemization Catalysts (e.g., Palladium Nanoparticles)
For the DKR of primary amines like 1-(2-Chlorophenyl)ethanamine, the enzymatic acylation is coupled with a racemization catalyst that can interconvert the amine enantiomers under conditions compatible with the enzyme. Heterogeneous catalysts, particularly palladium nanoparticles supported on various materials, have proven to be highly effective for this purpose. rsc.org
A catalyst system comprising palladium nanoparticles supported on amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) has been used in the chemoenzymatic DKR of primary benzylic amines. rsc.org This system, when used in conjunction with a lipase such as CALB, can convert racemic amines to the corresponding (R)-amides in high yields and excellent enantiomeric excesses. rsc.org The palladium nanoparticles facilitate the racemization of the unreacted (S)-amine, which is then available for enzymatic acylation. The efficiency of the nanocatalyst at temperatures below 70°C makes it compatible with many enzymes. rsc.orgnih.gov Another effective racemization catalyst is a palladium nanocatalyst supported on aluminum hydroxide (B78521) (Pd/AlO(OH)). organic-chemistry.org
The general scheme for the dynamic kinetic resolution of 1-(2-Chlorophenyl)ethanamine is shown below, resulting in the enantiopure (R)-amide.
| Racemization Catalyst | Enzyme | Acyl Donor | Temperature (°C) | Yield (%) | Product ee (%) | Reference |
|---|---|---|---|---|---|---|
| Pd-AmP-MCF | Candida antarctica Lipase B | Ethyl Methoxyacetate | 50-70 | >90 | >99 | rsc.org |
| Pd/AlO(OH) | Candida antarctica Lipase B | Ethyl Acetate | 70-100 | 85-99 | 97-99 | organic-chemistry.org |
Data presented for model primary benzylic amines, applicable to 1-(2-Chlorophenyl)ethanamine.
The successful implementation of DKR provides a powerful and highly efficient strategy for the asymmetric synthesis of this compound and other valuable chiral amines, moving beyond the 50% yield barrier of traditional kinetic resolution.
Chemical Transformations and Mechanistic Investigations of R 1 2 Chlorophenyl Ethanamine
Fundamental Amine Reactivity
The amine group in (R)-1-(2-Chlorophenyl)ethanamine is a key functional group that dictates its chemical behavior. As a primary amine, it possesses two hydrogen atoms attached to the nitrogen, allowing for a range of reactions that modify its structure and properties.
N-Alkylation and Acylation Reactions
N-Alkylation of amines involves the replacement of a hydrogen atom on the nitrogen with an alkyl group. wikipedia.org This reaction is a type of nucleophilic aliphatic substitution where the amine acts as the nucleophile, attacking an alkyl halide. wikipedia.org However, a significant challenge in the N-alkylation of primary amines like this compound is the potential for overalkylation. masterorganicchemistry.commasterorganicchemistry.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.comchemguide.co.uk
To achieve selective mono-N-alkylation, specific strategies can be employed. Using a large excess of the amine can favor the formation of the primary alkylated product. lumenlearning.com Alternatively, specialized reagents and conditions have been developed to promote mono-alkylation. For instance, room-temperature, base-mediated reactions using potassium carbonate have shown success in the selective mono-N-alkylation of aromatic amines. thieme-connect.de
N-Acylation is the process of introducing an acyl group (R-C=O) onto the nitrogen atom of the amine. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640). chemistrystudent.comchemguide.co.uk The reaction proceeds through a nucleophilic addition-elimination mechanism. chemistrystudent.comchemguide.co.ukshout.education The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. chemistrystudent.com This is followed by the elimination of a leaving group, typically a chloride ion, to form the corresponding N-substituted amide. chemguide.co.ukshout.education This reaction is generally very efficient and less prone to over-reaction compared to N-alkylation.
A study on the synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, a related chiral cyanamide (B42294), demonstrated the electrophilic cyanation of (R)-4-chloro-α-methylbenzylamine using cyanogen (B1215507) bromide. researchgate.net This reaction proceeds via the nucleophilic attack of the amine on the cyanogen bromide, leading to the formation of the cyanamide and the corresponding ammonium salt. researchgate.net
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Key Considerations |
|---|---|---|---|---|
| N-Alkylation | This compound | Alkyl Halide | Secondary Amine | Potential for overalkylation to tertiary amines and quaternary ammonium salts. masterorganicchemistry.comchemguide.co.uk |
| N-Acylation | This compound | Acyl Chloride | N-Substituted Amide | Generally high-yielding and selective. chemistrystudent.com |
| Cyanation | (R)-4-chloro-α-methylbenzylamine | Cyanogen Bromide | N-Substituted Cyanamide | Formation of an ammonium salt byproduct. researchgate.net |
Reductive Amination Pathways
Reductive amination is a versatile and powerful method for the synthesis of amines. numberanalytics.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comnumberanalytics.comwikipedia.org This two-step process, often performed in a single pot, is a highly efficient way to form carbon-nitrogen bonds and is considered a green chemistry method. wikipedia.org
For this compound, reductive amination provides a pathway to synthesize more complex secondary and tertiary amines with good control over the product distribution, avoiding the issue of overalkylation often seen with direct N-alkylation. masterorganicchemistry.com The reaction begins with the condensation of the primary amine with an aldehyde or ketone to form a chiral imine. This intermediate is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com
The stereochemistry of the starting chiral amine, this compound, can influence the stereochemical outcome of the newly formed stereocenter in the product, making this a valuable tool in asymmetric synthesis. The choice of the reducing agent and reaction conditions can also play a crucial role in the stereoselectivity of the reduction step. Recent advancements in biocatalysis have introduced imine reductases (IREDs) and reductive aminases (RedAms) as highly stereoselective catalysts for reductive amination, offering a green and efficient route to chiral amines. researchgate.net
Nucleophilic Substitution Reactions Involving the Amine Functionality
The amine group of this compound is a potent nucleophile and can participate in various nucleophilic substitution reactions. chemguide.co.uk In these reactions, the lone pair of electrons on the nitrogen atom attacks an electron-deficient center, leading to the displacement of a leaving group.
A primary example is the reaction with alkyl halides, as discussed under N-alkylation, which follows an SN2 mechanism. lumenlearning.com The amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uk The initial product is an ammonium salt, which is then deprotonated by a base (often another molecule of the amine) to yield the free secondary amine. chemguide.co.uklumenlearning.com
Beyond alkyl halides, the amine can react with other electrophiles. For instance, reaction with epoxides results in the opening of the epoxide ring to form β-amino alcohols. The nucleophilic amine attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond. The regioselectivity of this reaction is influenced by steric and electronic factors of both the amine and the epoxide.
Mechanistic Studies of Stereoselective Reactions
The chiral nature of this compound makes it a valuable substrate and reagent in stereoselective synthesis. Understanding the mechanisms of these reactions is crucial for controlling the stereochemical outcome and designing new synthetic methodologies.
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways often involves a combination of experimental techniques and computational studies. For reactions involving this compound, identifying key intermediates is essential to understanding the reaction mechanism.
In stereoselective reactions, the formation of diastereomeric intermediates or transition states is a common feature. For example, in the reaction of a chiral amine with a prochiral ketone during reductive amination, two diastereomeric imine intermediates can be formed. The relative stability and reactivity of these intermediates will determine the stereochemical composition of the final amine product.
Detailed reaction network analysis, often aided by techniques like 2D-NMR, can help identify not only the desired products but also byproducts, providing insights into competing reaction pathways. nih.gov For instance, in acid-catalyzed reactions, side reactions such as hydrolysis or electrophilic alkylation can compete with the desired transformation. nih.gov
Transition State Analysis for Enantioselectivity Control
The enantioselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the two enantiomeric products. masterorganicchemistry.com A lower activation energy for one transition state will result in the preferential formation of the corresponding enantiomer.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying transition states. nih.govresearchgate.net These calculations can provide detailed information about the geometry and energy of transition states, helping to rationalize the observed stereoselectivity. For example, in a cycloaddition reaction, the stereochemical outcome can be predicted by analyzing the energies of the different possible transition state structures. nih.gov
The role of catalysts, including enzymes and organocatalysts, is often to stabilize one transition state over the other, thereby enhancing enantioselectivity. researchgate.net In the case of reactions involving this compound, the chiral amine itself can act as a chiral auxiliary or be part of a chiral catalyst, influencing the stereochemical course of the reaction. The analysis of non-covalent interactions within the transition state, such as hydrogen bonding or steric repulsion, is crucial for understanding the origin of stereoselectivity. researchgate.net
Table 2: Factors Influencing Stereoselectivity
| Factor | Description | Impact on this compound Reactions |
|---|---|---|
| Chiral Substrate/Reagent | The inherent chirality of a starting material or reagent. | The (R)-configuration of the amine directs the stereochemical outcome of subsequent reactions. |
| Chiral Catalyst | A chiral substance that accelerates a reaction and influences its stereoselectivity. | Enzymes (e.g., IREDs) or chiral organocatalysts can lead to high enantiomeric excesses. researchgate.net |
| Reaction Conditions | Temperature, solvent, and pressure. | Can affect the relative energies of diastereomeric transition states. nih.gov |
| Nature of Reactants | Steric and electronic properties of the reacting molecules. | The size and electronic nature of substituents on both the amine and the electrophile can influence the approach of the reactants and the stability of the transition state. |
Applications in Advanced Organic Synthesis and Asymmetric Catalysis
(R)-1-(2-Chlorophenyl)ethanamine as a Chiral Building Block
The inherent chirality and reactive functional groups of this compound make it an ideal starting material or intermediate for synthesizing a variety of high-value, optically active compounds. Its structure can be incorporated directly into the final target molecule, preserving the specific stereochemistry required for biological activity.
The demand for enantiomerically pure drugs has positioned chiral amines as critical starting materials. This compound is a key structural motif in several pharmaceutical compounds, including those for treating central nervous system disorders.
Cenobamate: This antiepileptic drug, chemically known as [(1R)-1-(2-Chlorophenyl)-2-(tetrazol-2-yl) ethyl] carbamate, incorporates the (R)-1-(2-chlorophenyl)ethyl moiety directly into its structure. google.comnih.gov Syntheses of Cenobamate often start from precursors that establish this chiral center, such as (R)-1-(2-chlorophenyl)ethane-1,2-diol or (R)-2-chlorostyrene oxide. google.comtdcommons.org These precursors are closely related to this compound, highlighting its importance as the core chiral fragment. The synthesis involves steps like the reaction of a precursor with 1H-tetrazole followed by carbamation to yield the final active pharmaceutical ingredient. google.comtdcommons.org
Lorcaserin: While some synthetic routes for the anti-obesity drug Lorcaserin utilize related structures like 2-(4-chlorophenyl)ethanamine or (R)-2-(3-chlorophenyl)propan-1-amine, the fundamental principle of using a chiral phenylethylamine derivative is central to establishing the required stereochemistry of the final tetrahydro-1H-3-benzazepine ring system. acs.orgresearchgate.netgoogle.com The synthesis typically involves N-alkylation, cyclization, and chiral resolution or an asymmetric synthesis to obtain the desired (R)-enantiomer. acs.org
Table 1: Pharmaceutical Intermediates Derived from this compound Moiety
| Drug | Therapeutic Use | Role of this compound Moiety |
|---|---|---|
| Cenobamate | Antiepileptic | Core structural component [(1R)-1-(2-Chlorophenyl)-2-(tetrazol-2-yl) ethyl] carbamate. google.comnih.gov |
| Lorcaserin | Anti-obesity | A related chiral phenylethylamine structure is used to construct the chiral tetrahydro-1H-3-benzazepine core. acs.orggoogle.com |
Beyond specific pharmaceuticals, this compound serves as a building block for complex molecular frameworks that are of interest in medicinal chemistry and materials science.
Substituted Tetrahydroisoquinolines: This class of compounds is prevalent in natural alkaloids and synthetic molecules with a wide range of biological activities. The phenylethylamine backbone of this compound is the key structural unit required for the Pictet-Spengler or Bischler-Napieralski reactions, which are classic methods for constructing the tetrahydroisoquinoline ring system. By using the enantiomerically pure amine, chemists can synthesize chiral 1-substituted tetrahydroisoquinolines, which can be further elaborated. For instance, reactions of 1-tetrazolyl-substituted tetrahydroisoquinolines with activated alkynes can lead to the formation of more complex structures like tetrazolyl-substituted azocines through ring expansion. nih.govnih.gov
The primary amine group of this compound is a versatile handle for chemical modification, allowing for the synthesis of a diverse array of new chiral compounds.
N-methylated derivatives: N-methylation of amines is a common transformation in organic synthesis to produce compounds with altered pharmacological or chemical properties. acs.org this compound can be converted to its N-methyl or N,N-dimethyl derivatives using various methylation agents. A common modern method involves a "borrowing hydrogen" mechanism where methanol (B129727) serves as the C1 source, catalyzed by a ruthenium complex. acs.org This provides a direct route to novel chiral N-methylated amines.
Chloro-cathinone Analogues: Synthetic cathinones are a class of psychoactive substances, and their synthesis and structure are of significant interest in forensic and medicinal chemistry. nih.govnih.govmdpi.com this compound can serve as a chiral precursor for the synthesis of specific enantiomers of chloro-cathinone analogues. For example, oxidation of the amine to the corresponding ketone would yield a chiral propiophenone (B1677668) derivative, a core structure of cathinones. This allows for the synthesis of compounds like (R)-1-(2-chlorophenyl)-2-(amino)propan-1-one derivatives, which could be used to study the stereospecific interactions of these molecules with biological targets. nih.gov
This compound as a Chiral Auxiliary and Inducer
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This compound is well-suited for this role due to its chirality, stability, and the ease with which it can be attached and detached.
By converting a prochiral substrate into a diastereomeric intermediate, a chiral auxiliary directs the attack of a reagent to one face of the molecule over the other, a process known as stereoinduction. researchgate.netosi.lv
This compound can be reacted with a prochiral ketone or carboxylic acid to form a chiral imine or amide, respectively. The bulky 2-chlorophenyl group and the chiral center create a sterically hindered environment. In subsequent reactions, such as alkylation or reduction of the imine, the incoming reagent will preferentially approach from the less hindered face. This leads to the formation of one diastereomer in excess. Finally, hydrolysis of the imine or amide bond removes the chiral auxiliary, yielding an enantiomerically enriched product. wikipedia.orgresearchgate.net This strategy is a powerful tool for creating chiral amines, alcohols, and carboxylic acids.
Asymmetric catalysis relies on chiral catalysts to convert prochiral substrates into chiral products with high enantioselectivity. nih.govscispace.com Chiral ligands, which coordinate to a metal center, are the most common source of chirality in these catalysts.
This compound can be used to synthesize more complex chiral ligands. For example, it can be incorporated into bidentate P,N-ligands (aminophosphine ligands), which are highly effective in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and hydroformylation. nih.govrsc.org The nitrogen atom of the amine and a phosphorus atom introduced through a separate reaction coordinate to a metal (e.g., rhodium, palladium, ruthenium), creating a well-defined chiral pocket around the metal's active site. nih.govrsc.org This chiral environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. The electronic and steric properties of the 2-chlorophenyl group can be fine-tuned to optimize the selectivity of the catalyst for a particular reaction. nih.gov
Table 2: Applications in Asymmetric Synthesis
| Application | Method | Mechanism of Chirality Transfer |
|---|---|---|
| Chiral Auxiliary | Temporary incorporation into a substrate (e.g., forming a chiral imine). | The auxiliary's steric bulk directs the approach of a reagent to one face of the molecule, creating a new stereocenter with a specific configuration. wikipedia.orgosi.lv |
| Chiral Ligand Component | Incorporation into a larger ligand structure (e.g., a P,N-ligand) that coordinates to a metal catalyst. | The chiral ligand creates an asymmetric environment around the metal's active site, forcing the substrate to react in a way that produces one enantiomer preferentially. nih.govrsc.org |
Advanced Analytical Methodologies for Stereochemical Characterization
Enantiopurity Determination
Enantiopurity, often expressed as enantiomeric excess (e.e.), is a measure of the prevalence of one enantiomer over the other in a mixture. The following subsections detail the primary chromatographic, spectroscopic, and sensing methods utilized for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds. csfarmacie.cz The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for separating a broad range of chiral molecules, including primary amines. yakhak.orgresearchgate.net
For the enantiomeric separation of compounds structurally similar to 1-(2-Chlorophenyl)ethanamine, such as other 1-phenylethylamine (B125046) derivatives, polysaccharide-based columns like Chiralpak® AD-H and Chiralcel® OD-H have proven effective. researchgate.netnih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create the necessary stereoselectivity. researchgate.net
The mobile phase composition is a critical parameter for achieving optimal resolution. Typically, a normal-phase mode consisting of a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol) is employed. nih.gov To improve peak shape and resolution for basic analytes like amines, a small amount of a basic additive, such as diethylamine (B46881) (DEA), is often incorporated into the mobile phase. nih.gov A study on the separation of hydroxychloroquine (B89500) enantiomers, which also contain a chiral amine center, successfully utilized a Chiralpak AD-H column with a mobile phase of n-hexane and isopropanol containing 0.5% DEA. nih.gov
Table 1: Representative Chiral HPLC Conditions for 1-Phenylethylamine Analogs
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Temperature | 20 - 25 °C |
| Detection | UV at 210-220 nm |
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz For non-volatile or highly polar analytes like primary amines, derivatization is a common prerequisite to enhance volatility and improve chromatographic performance. nih.govresearchgate.net A widely used approach for amines is N-acetylation or, more specifically, N-trifluoroacetylation. sigmaaldrich.com The resulting N-trifluoroacetyl (N-TFA) derivatives of 1-phenylethylamine enantiomers have been successfully resolved on various chiral GC columns. sigmaaldrich.com
The most effective stationary phases for this separation are often based on derivatized cyclodextrins. gcms.cz For instance, permethylated beta-cyclodextrin (B164692) (e.g., in an Astec® CHIRALDEX™ B-PM column) has been utilized for the GC analysis of N-TFA-1-phenylethylamine enantiomers. sigmaaldrich.com The chiral cavities of the cyclodextrin (B1172386) stationary phase allow for differential inclusion complexation with the enantiomeric derivatives, leading to their separation. acs.org
Table 2: Typical Chiral GC Conditions for N-TFA-1-Phenylethylamine Enantiomers
| Parameter | Condition |
|---|---|
| Column | Cyclodextrin-based (e.g., Astec® CHIRALDEX™ B-PM) |
| Derivatizing Agent | Trifluoroacetic anhydride (B1165640) (TFAA) |
| Oven Temperature | Isothermal (e.g., 130 °C) or programmed ramp |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Carrier Gas | Helium or Hydrogen |
While less common for quantitative analysis, Thin-Layer Chromatography (TLC) can be adapted for the qualitative or semi-quantitative discrimination of enantiomers. Chiral recognition in TLC can be achieved by using a chiral stationary phase or a chiral mobile phase additive. A practical approach involves the use of TLC plates where a chiral selector, such as β-cyclodextrin, is incorporated into the silica (B1680970) gel stationary phase. mdpi.comacs.org
The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the enantiomers of the analyte. mdpi.com The differing stabilities of these complexes result in different migration distances (Rf values) on the TLC plate. For the separation of amines, the mobile phase typically consists of a mixture of non-polar and polar solvents, with an acidic component to ensure proper spot formation. acs.org Visualization can be achieved using a universal indicator like ninhydrin, which reacts with primary amines to produce colored spots. mdpi.com
An indirect method for determining enantiopurity involves the use of a chiral derivatizing agent (CDA). wikipedia.org A CDA is an enantiomerically pure compound that reacts with the analyte enantiomers to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be distinguished and quantified using standard, non-chiral analytical techniques like NMR spectroscopy or HPLC. wikipedia.org
For NMR analysis, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, is a widely used CDA for chiral amines and alcohols. rsc.orgnih.gov The amine is converted into a pair of diastereomeric MTPA amides by reacting the racemic amine with both (R)- and (S)-MTPA chloride. The protons (or fluorine atoms in ¹⁹F NMR) in the resulting diastereomers experience different magnetic environments due to the anisotropic effect of the phenyl ring in the Mosher's acid moiety. rsc.org This leads to separate signals in the NMR spectrum, and the integration of these signals allows for the calculation of the enantiomeric excess. rsc.org
For HPLC analysis, derivatization with a CDA allows the separation of the resulting diastereomers on a conventional achiral column. nih.gov For example, primary amines can be derivatized with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-(R)-mandelyl-(S)-cysteine (R-NMC), to form highly fluorescent diastereomeric isoindole derivatives. nih.gov These derivatives can then be separated on a standard reversed-phase column (e.g., C18) and quantified using a fluorescence detector, which offers high sensitivity. nih.gov
Chiral sensing methods offer rapid and often real-time determination of enantiomeric composition. Potentiometric sensors for chiral amines can be constructed using a polymer membrane electrode (e.g., PVC-based) doped with a chiral selector. mdpi.com Cyclodextrins are commonly used selectors due to their ability to form inclusion complexes with guest molecules. mdpi.com The differential binding affinity of the chiral selector for each enantiomer of the amine results in a measurable potential difference across the membrane, which can be correlated with the enantiomeric excess of the sample.
Fluorescence-based sensing is another highly sensitive approach. rsc.orgresearchgate.net One strategy involves using a chiral fluorescent probe, often based on a 1,1'-bi-2-naphthol (B31242) (BINOL) framework, that exhibits a change in its fluorescence properties upon interaction with the analyte enantiomers. researchgate.netbohrium.com The binding of one enantiomer might cause fluorescence enhancement, while the other causes quenching, or they may induce different shifts in the emission wavelength. bohrium.com Another approach utilizes molecularly imprinted polymers (MIPs). rsc.org These are polymers created with fluorescent monomers in the presence of a template molecule (one of the enantiomers). The resulting polymer contains cavities that are stereochemically complementary to the template, allowing for selective rebinding and a corresponding change in fluorescence. rsc.org
Absolute Configuration Assignment
Assigning the absolute configuration (i.e., the R or S designation) of a chiral center is a fundamental aspect of stereochemical characterization.
The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. nih.govmit.edu This technique provides a three-dimensional map of electron density in a crystal, allowing for the direct visualization of the spatial arrangement of atoms. To determine the absolute configuration of a chiral molecule like 1-(2-Chlorophenyl)ethanamine, it is often necessary to first form a crystalline derivative with a component of known absolute configuration, such as a salt with an enantiopure chiral acid (e.g., tartaric acid). nih.gov The presence of a heavier atom like chlorine in the molecule is advantageous as it produces a significant anomalous scattering effect, which is crucial for the unambiguous assignment of the absolute structure. mit.edu
Alternatively, the absolute configuration can be determined using NMR spectroscopy with chiral derivatizing agents, most notably through a detailed Mosher's method analysis. rsc.orgnih.gov This method goes beyond simply determining enantiomeric purity. By systematically comparing the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the chiral center in the diastereomeric MTPA amides, a spatial model of the major conformation can be constructed. Based on the shielding and deshielding zones created by the phenyl group of the MTPA reagent, the absolute configuration of the original amine can be deduced. rsc.orgresearchgate.net Chemical correlation, which involves converting the molecule of unknown configuration into a known compound through stereochemically defined reactions, is another classical approach. thieme-connect.de
X-ray Crystallography of Diastereomeric Salts or Crystalline Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, for a liquid compound like 1-(2-Chlorophenyl)ethanamine or to separate enantiomers from a racemic mixture, it is often necessary to form a crystalline derivative. The most common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org
The principle behind this technique lies in the different physical properties of diastereomers. When the (R)- and (S)-enantiomers of 1-(2-Chlorophenyl)ethanamine react with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (S)-mandelic acid, they form two different diastereomeric salts: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid]. These diastereomers possess distinct solubilities, allowing for their separation through fractional crystallization. wikipedia.org
Once the less soluble diastereomeric salt has been isolated and purified, single crystals suitable for X-ray diffraction analysis can be grown. The resulting crystal structure provides the precise arrangement of atoms in the salt, unequivocally establishing the relative configuration of the chiral centers of both the amine and the resolving agent. Since the absolute configuration of the resolving agent is known, the absolute configuration of the amine can be definitively assigned.
Table 1: Representative Crystallographic Data for a Diastereomeric Salt
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1574.0 |
| Z | 4 |
| Method | X-ray Diffraction |
Nuclear Magnetic Resonance (NMR) Anisotropy and Chirality-Dependent Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for the stereochemical analysis of chiral molecules in solution. While standard NMR spectra of enantiomers in an achiral solvent are identical, the presence of a chiral environment can induce chemical shift non-equivalence, allowing for their differentiation.
NMR Anisotropy and Chiral Solvating Agents:
One common method involves the use of chiral solvating agents (CSAs). These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov The differential interactions within these complexes lead to distinct chemical environments for the corresponding nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. The difference in chemical shifts (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination.
For (R)-1-(2-Chlorophenyl)ethanamine, a chiral solvating agent with aromatic rings, such as a derivative of diphenylprolinol, could be employed. rsc.org The anisotropic magnetic field generated by the aromatic rings of the CSA would influence the chemical shifts of the protons in the amine enantiomers differently upon complexation. Protons in close proximity to the anisotropic region of the CSA will experience the most significant shift differences.
Residual Dipolar Couplings (RDCs):
A more advanced NMR technique for structural elucidation involves the measurement of residual dipolar couplings (RDCs). In an isotropic solution, the random tumbling of molecules averages dipolar couplings to zero. However, by introducing a partial alignment of the molecules, for example, by using a liquid crystal medium, residual dipolar couplings can be measured. RDCs provide information about the orientation of internuclear vectors relative to the magnetic field and can be used to determine the relative orientation of different parts of a molecule, aiding in the confirmation of its stereochemistry. While powerful, the application of RDCs for the analysis of small molecules like this compound is less common than for larger biomolecules.
Chirality-Dependent Spectral Analysis with Chiral Derivatizing Agents:
Another approach is the use of chiral derivatizing agents (CDAs). These agents react covalently with the analyte to form a stable pair of diastereomers. The resulting diastereomers have distinct NMR spectra, often with significant chemical shift differences for protons near the newly formed stereocenter. For an amine like this compound, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives. The analysis of the 1H or 19F NMR spectra of the resulting amides can be used to determine the enantiomeric excess and, in some cases, the absolute configuration.
Table 2: Representative ¹H NMR Data for the Enantiodiscrimination of a Racemic Amine using a Chiral Solvating Agent
| Proton | Chemical Shift (ppm) of (R)-enantiomer | Chemical Shift (ppm) of (S)-enantiomer | Δδ (ppm) |
| -CH(NH₂) | 4.15 | 4.12 | 0.03 |
| -CH₃ | 1.45 | 1.46 | -0.01 |
| Aromatic-H | 7.20-7.40 | 7.20-7.40 | - |
Green Chemistry Principles and Sustainable Synthetic Approaches
Process Intensification and Optimization for Industrial Scale-Up
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key aspect of green chemistry. unito.itprimescholars.com In the context of synthesizing (R)-1-(2-chlorophenyl)ethanamine, a significant area of development is the shift from traditional batch reactors to continuous flow systems. unito.itprimescholars.comgoogle.com
Continuous flow reactors offer numerous advantages for the industrial scale-up of chiral amine synthesis. unito.it They provide superior heat and mass transfer, leading to better reaction control, improved yields, and enhanced safety, particularly for highly exothermic reactions. sigmaaldrich.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a continuous flow setup can lead to higher selectivity and purity of the final product. researchgate.net
For the synthesis of chiral amines, continuous flow systems can be integrated with in-line purification and analysis, streamlining the entire manufacturing process. nih.gov For instance, a continuous process for amine resolution has been developed that integrates the reaction with liquid-liquid extraction, back-extraction into a different solvent, and crystallization, demonstrating the potential for a fully continuous production line. researchgate.net While specific data for the continuous flow synthesis of this compound is not extensively published, the principles and technologies are directly applicable. The asymmetric reduction of the precursor, 2-chloroacetophenone (B165298), could be performed in a packed-bed reactor containing a chiral catalyst, followed by continuous downstream processing. This approach not only enhances efficiency but also minimizes waste and energy consumption, aligning with the core tenets of green chemistry.
Table 1: Comparison of Batch vs. Continuous Flow Processing for Chiral Amine Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
| Heat & Mass Transfer | Often limited, potential for hot spots | Excellent, precise temperature control |
| Safety | Higher risk with large volumes of hazardous materials | Improved, smaller reactor volumes, better control |
| Scalability | Can be complex and require reactor redesign | Simpler, often achieved by "numbering-up" or longer run times |
| Process Control | Less precise, potential for variability | High precision, leading to consistent product quality |
| Footprint | Large, requires significant plant space | Compact, reduced infrastructure needs |
| Waste Generation | Can be higher due to side reactions and workup | Minimized through better control and integration |
Strategic Solvent Selection and Minimization in Synthesis
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the total waste generated. primescholars.com Therefore, strategic solvent selection and minimization are crucial for the green synthesis of this compound.
Traditional syntheses of chiral amines often utilize hazardous solvents such as chlorinated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane) and polar aprotic solvents (e.g., DMF, DMAc). primescholars.com Green chemistry principles advocate for the replacement of these solvents with more environmentally benign alternatives. Solvent selection guides, developed by organizations like the ACS Green Chemistry Institute Pharmaceutical Roundtable, provide a framework for choosing greener solvents based on factors like safety, health, and environmental impact. primescholars.com
For the asymmetric reduction of 2-chloroacetophenone, the precursor to this compound, research has shown that greener solvents can be effectively employed. Studies on the asymmetric reduction of similar ketones have demonstrated that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water can be viable alternatives to traditional hazardous solvents. nih.govmdpi.com For instance, in the asymmetric reduction of ketones, 2-MeTHF, a bio-based solvent, has been shown to provide comparable or even better enantioselectivity than THF. nih.gov
The choice of solvent can also significantly impact the efficiency of biocatalytic reactions. In the transamination of acetophenone (B1666503) derivatives, the presence of a co-solvent is often necessary to improve the solubility of the substrate. Research has shown that dimethyl sulfoxide (B87167) (DMSO) can be an effective co-solvent in the transamination of substituted acetophenones. researchgate.net However, the ideal green process would minimize or eliminate the need for organic solvents altogether, for example, by performing the reaction in an aqueous medium or under solvent-free conditions. mdpi.com
Table 2: Green Solvent Selection Guide for Chemical Synthesis
| Solvent Class | Examples | Greenness Assessment |
| Recommended | Water, Ethanol, Isopropanol (B130326), Acetone, Ethyl acetate (B1210297), 2-MeTHF | Generally low toxicity, biodegradable, and from renewable sources (for some). |
| Usable | Heptane, Toluene (B28343), Acetonitrile, DMSO | Have some environmental, health, or safety concerns but can be used with appropriate controls. |
| Undesirable | Dichloromethane, Chloroform (B151607), Diethyl ether, Benzene, Dioxane, DMF, DMAc | High toxicity, environmental persistence, or safety hazards. Should be avoided or replaced. |
Enzymatic Processes as Environmentally Benign Alternatives
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral compounds like this compound. mdpi.comrsc.org Enzymes operate under mild conditions (temperature, pH), exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable, significantly reducing the environmental footprint of a chemical process. mdpi.comrsc.org
For the synthesis of this compound, two main classes of enzymes are of particular interest: alcohol dehydrogenases (ADHs) and transaminases (TAs).
Alcohol Dehydrogenases (ADHs): The asymmetric reduction of the prochiral ketone, 2-chloroacetophenone, using an ADH can produce the corresponding (R)-2-chloro-1-phenylethanol with high enantiomeric excess. nih.gov This chiral alcohol can then be converted to the desired amine. Research has demonstrated the successful asymmetric reduction of 2-chloroacetophenone using ADHs from various microorganisms, achieving high yields and enantioselectivities. researchgate.netnih.gov
Transaminases (TAs): Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate. rsc.orgdiva-portal.org The direct asymmetric synthesis of this compound from 2-chloroacetophenone can be achieved using an (R)-selective transaminase. mdpi.com This approach is highly atom-economical as it directly introduces the amine functionality with the desired stereochemistry. While the substrate scope of wild-type transaminases can be limited, protein engineering and directed evolution have been successfully employed to develop robust enzymes with activity towards a wide range of substrates, including bulky ketones. researchgate.net The use of whole-cell biocatalysts containing the desired transaminase can further simplify the process and reduce costs associated with enzyme purification. researchgate.net
Table 3: Comparison of Chemical vs. Enzymatic Synthesis of Chiral Amines
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Often requires chiral catalysts or resolving agents | Typically high to excellent enantioselectivity |
| Reaction Conditions | Often harsh (high temperature/pressure), may use toxic reagents | Mild (ambient temperature/pressure, aqueous media) |
| Byproducts | Can generate significant amounts of waste | Often fewer byproducts, leading to cleaner reactions |
| Catalyst | Often based on heavy metals, can be toxic and difficult to remove | Biodegradable proteins, easily removed |
| Substrate Scope | Generally broad | Can be limited, but expanding through protein engineering |
Evaluation of Environmental Impact using Metrics (e.g., E-factor Concept)
To quantify the environmental performance of a chemical process, green chemistry metrics are employed. One of the most widely used metrics is the E-factor (Environmental Factor) , which is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.
The E-factor considers all waste generated in a process, including byproducts, unreacted starting materials, solvent losses, and catalyst and reagent waste. The ideal E-factor is 0.
While a specific E-factor calculation for the industrial synthesis of this compound is not publicly available, we can estimate and compare the potential E-factors for different synthetic routes based on typical values for similar processes in the pharmaceutical industry.
Traditional Chemical Synthesis: These routes often involve multiple steps, the use of stoichiometric reagents, and significant amounts of solvents for reaction and purification. The E-factor for such processes in the fine chemical and pharmaceutical industries can range from 25 to over 100.
Catalytic Chemical Synthesis: The use of a chiral catalyst can significantly reduce waste compared to stoichiometric methods. However, the synthesis of the catalyst itself can be resource-intensive, and there may still be significant solvent waste. The E-factor for these processes is typically in the range of 5 to 50.
Biocatalytic Synthesis: Enzymatic processes, particularly those conducted in aqueous media with whole-cell catalysts, have the potential for very low E-factors. By minimizing the use of organic solvents and hazardous reagents, and often operating in a more atom-economical fashion, biocatalytic routes can achieve E-factors in the range of 1 to 5.
Table 4: Estimated E-Factors for Different Synthetic Approaches to Chiral Amines
| Synthetic Approach | Typical E-Factor Range | Key Waste Contributors |
| Stoichiometric Chemical Synthesis | 25 - >100 | Reagent byproducts, solvents, workup waste |
| Catalytic Chemical Synthesis | 5 - 50 | Solvents, catalyst synthesis waste, byproducts |
| Biocatalytic Synthesis | 1 - 5 | Aqueous waste, biomass, minimal solvent waste |
The continuous drive towards more sustainable manufacturing practices necessitates the adoption of greener synthetic routes for important chiral building blocks like this compound. By embracing process intensification, making strategic solvent choices, and harnessing the power of biocatalysis, the chemical industry can significantly reduce its environmental impact while producing high-quality, enantiomerically pure compounds. The evaluation of processes using metrics like the E-factor provides a clear and quantifiable measure of progress towards these green chemistry goals.
Future Research Avenues and Emerging Applications
Development of Novel Asymmetric Catalytic Systems for Enhanced Efficiency
The synthesis of single-enantiomer chiral amines is crucial in the pharmaceutical industry due to the different biological activities of enantiomers. whiterose.ac.uk Asymmetric catalysis is a key strategy for achieving high enantioselectivity. whiterose.ac.uk Future research is focused on developing novel and more efficient asymmetric catalytic systems for the production of (R)-1-(2-Chlorophenyl)ethanamine. This includes the exploration of new chiral ligands and metal catalysts to improve reaction rates, yield, and enantiomeric excess.
One promising area is the use of iridium, ruthenium, and palladium catalysts for asymmetric hydrogenation. whiterose.ac.ukwikipedia.org For instance, BINAP/diamine-Ru catalysts have shown effectiveness in the asymmetric reduction of ketones, which is a common route to chiral amines. wikipedia.org The development of catalysts that can operate under milder conditions and with lower catalyst loadings is a key objective to make the synthesis more cost-effective and environmentally friendly. nih.gov
Table 1: Examples of Catalyst Systems in Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Key Features |
| BINAP/diamine-Ru | Ketones | Effective for both functionalized and simple ketones. wikipedia.org |
| Iridium(I) with tridentate ligand | Ketones | High turnover number and enantioselectivity. wikipedia.org |
| Rhodium complexes with chiral phosphine (B1218219) ligands | Olefinic substrates | High optical yields in the production of chiral products. pitt.edu |
| Ruthenium(II) complexes of N-heterocyclic carbenes (NHC) | Thiophenes and benzothiophenes | Superb selectivity and diastereoselectivity for certain substrates. wikipedia.org |
Biocatalyst Engineering for Tailored Stereoselectivity and Substrate Scope
Biocatalysis, utilizing enzymes like amine transaminases (ATAs), offers a green and highly selective alternative to chemical catalysis for producing chiral amines. rsc.orgrsc.org Future research is heavily invested in engineering these biocatalysts to enhance their performance for specific targets like this compound.
Protein engineering techniques, including rational design and directed evolution, are being employed to:
Improve Stereoselectivity: Modifying the active site of the enzyme can lead to higher enantiomeric excess of the desired (R)-enantiomer. scispace.comresearchgate.net
Expand Substrate Scope: Engineering ATAs to accept a wider range of substrates, including sterically demanding ketones, is a major goal. rsc.orgscispace.com
Enhance Stability: Improving the operational stability of enzymes under industrial process conditions is crucial for their practical application. frontiersin.org
For example, researchers have successfully engineered ATA variants with significantly improved activity and even reversed stereoselectivity. researchgate.net Machine learning is also emerging as a powerful tool to predict the effects of mutations and guide the design of more efficient biocatalysts. researchgate.net
Integration with Continuous Flow Chemistry for Streamlined Production
Continuous flow chemistry is gaining significant traction as a method to improve the synthesis of chiral amines, offering better productivity, safety, and scalability compared to traditional batch processes. whiterose.ac.ukresearchgate.net The integration of asymmetric catalysis and biocatalysis with continuous flow systems is a key area of future research for the streamlined production of this compound.
Flow reactors, such as packed-bed reactors (PBRs) and Coflore agitated tube reactors (ATRs), allow for the use of immobilized catalysts, which can be easily separated and reused, further increasing the cost-effectiveness and sustainability of the process. whiterose.ac.ukresearchgate.netresearchgate.net Continuous flow setups can also enable the integration of multiple reaction steps into a single, uninterrupted process, reducing manual handling and processing time. nih.govrsc.org For instance, a continuous diastereomeric crystallization/racemization process has been successfully demonstrated in a flow system, offering a theoretical 100% yield of a single enantiomer. researchgate.net
Exploration in Diverse Pharmaceutical Targets and Bioactive Compounds
This compound serves as a crucial chiral building block for the synthesis of a variety of pharmaceutical targets and bioactive compounds. Its structural motif is found in molecules with potential therapeutic applications.
Future research will continue to explore the incorporation of this chiral amine into novel molecular scaffolds to develop new drugs. For instance, derivatives of similar chiral amines are used in the synthesis of drugs for treating conditions like Alzheimer's disease. nih.gov The condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine, a related chiral amine, with other molecules has led to the formation of new compounds with specific stereochemistry. nih.gov This highlights the potential for creating diverse and complex molecules with potential biological activity starting from this compound.
Advancement of Chiral Sensing Technologies and Devices
The ability to accurately and rapidly determine the enantiomeric purity of chiral compounds like this compound is critical in pharmaceutical manufacturing. nih.gov Future research is focused on advancing chiral sensing technologies to provide faster and more efficient analysis.
Traditional methods like chiral chromatography (GC and HPLC) are widely used but can be time-consuming. rsc.org Newer approaches based on NMR spectroscopy with chiral derivatizing or solvating agents are being developed. nih.gov A notable advancement is the use of 19F NMR with chiral palladium pincer complexes, which can differentiate between enantiomers of various amines by inducing distinct 19F NMR shifts. nih.gov This method offers the potential for the simultaneous identification of multiple chiral amines in a single experiment. nih.gov
Synthesis of Complex Architectures via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building complex molecular architectures. mdpi.comresearchgate.net The use of this compound as a component in MCRs, such as the Ugi and Passerini reactions, opens up avenues for the rapid synthesis of diverse compound libraries. mdpi.comnih.gov
These reactions are valuable in drug discovery for generating a large number of structurally diverse molecules for screening. researchgate.net The Ugi reaction, for example, involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. mdpi.com By incorporating this compound as the amine component, a chiral center is introduced, leading to the formation of complex, stereochemically defined molecules. Future research will likely focus on expanding the scope of MCRs involving this chiral amine to access novel heterocyclic and peptide-like scaffolds with potential biological activities. nih.govcsic.es
Q & A
Q. What are the standard enantioselective synthesis methods for (R)-1-(2-Chlorophenyl)ethanamine, and how is enantiomeric purity ensured?
The synthesis typically involves the reduction of a ketone precursor, such as 2-chloroacetophenone, using chiral reducing agents or catalysts. For example, sodium borohydride with a chiral ligand (e.g., (R)-BINOL) in ethanol at controlled temperatures (0–25°C) can yield the (R)-enantiomer with >95% enantiomeric excess (ee) . Alternative methods include asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) under hydrogen pressure (10–50 bar) in THF or methanol. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) or polarimetry .
Q. How is the stereochemistry of this compound confirmed experimentally?
X-ray crystallography is the gold standard for absolute stereochemical assignment. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane, and structures are solved using software such as SHELX (e.g., SHELXL-2018 for refinement) . Alternatively, vibrational circular dichroism (VCD) spectroscopy coupled with density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) can confirm configuration without crystallization .
Q. What reaction pathways are most relevant for modifying this compound in medicinal chemistry?
Key reactions include:
- Nucleophilic substitution : The amine group reacts with acyl chlorides (e.g., acetyl chloride in dichloromethane, 0°C) to form amides.
- Oxidation : Treatment with KMnO₄ in acidic conditions yields the corresponding nitrile or imine.
- Reductive alkylation : Formaldehyde and NaBH₃CN in methanol introduce methyl groups at the amine position .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the electronic properties of this compound for receptor binding studies?
Hybrid functionals like B3LYP (20% exact exchange) or M06-2X are recommended for modeling aryl-amine systems. Basis sets such as 6-311G(d,p) or def2-TZVP are used to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. These predict binding affinity to targets like serotonin receptors (e.g., 5-HT₂A) by simulating π-π stacking and hydrogen-bond interactions . For correlation energy corrections, the Colle-Salvetti formula (local kinetic-energy density) improves accuracy in non-covalent interaction modeling .
Q. What strategies resolve contradictions in reported pharmacological activities of this compound analogs?
Discrepancies often arise from enantiomeric impurities or assay conditions. Solutions include:
- Enantiopure validation : Re-synthesize compounds using asymmetric catalysis (e.g., Jacobsen’s catalyst) and verify purity via chiral SFC .
- Binding assay standardization : Use radioligands (e.g., [³H]-ketanserin for 5-HT₂A) in uniform buffer systems (pH 7.4, 25 mM HEPES) across studies .
- Structural analogs comparison : Compare with (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS 1820574-01-3) to isolate substituent effects .
Q. How can enantiomeric impurities in this compound be minimized during scale-up synthesis?
- Catalyst optimization : Use Ru-(S)-Segphos with >99% ee in hydrogenation (TOF = 500 h⁻¹, 50°C) .
- Kinetic resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired (S)-enantiomer esters selectively .
- Crystallization-induced asymmetric transformation : Seed R-enantiomer crystals in toluene/hexane to shift equilibrium .
Q. What in silico tools predict the metabolic stability of this compound derivatives?
Combine molecular docking (AutoDock Vina) for CYP450 isoform interactions (e.g., CYP2D6) with QSAR models (e.g., MetaSite, Schrödinger) to predict oxidation sites. MD simulations (AMBER, 100 ns) assess binding stability to hepatic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
